N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a thiazine ring fused with a dibenzo structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the formation of the thiazine ring. One common method involves the reaction of 4-chloroaniline with 2,3-dimethyl-1,4-naphthoquinone in the presence of sulfur and a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2-thieno[3,2-c][1,2]thiazine-3-carboxamide: Another thiazine derivative with similar structural features.
Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
N-(4-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific dibenzo-thiazine structure, which may confer distinct biological properties compared to other thiazine or thiazole derivatives .
Properties
Molecular Formula |
C21H17ClN2O3S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3S/c1-13-11-14(21(25)23-16-9-7-15(22)8-10-16)12-18-17-5-3-4-6-19(17)28(26,27)24(2)20(13)18/h3-12H,1-2H3,(H,23,25) |
InChI Key |
FGVKPZBSPVBPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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